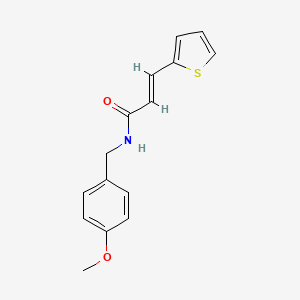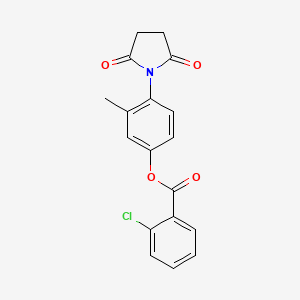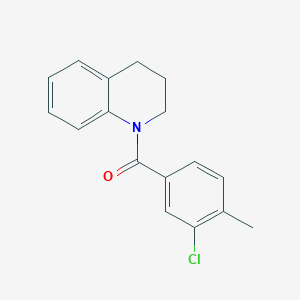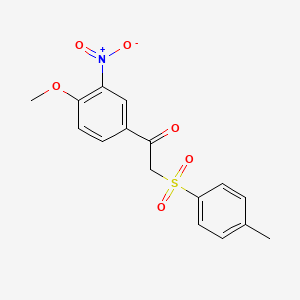![molecular formula C15H13FN2O2S B5785845 N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N'-(2-FURYLMETHYL)THIOUREA](/img/structure/B5785845.png)
N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N'-(2-FURYLMETHYL)THIOUREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N’-(2-FURYLMETHYL)THIOUREA is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a fluorophenyl group, an acryloyl group, and a furylmethyl group attached to a thiourea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N’-(2-FURYLMETHYL)THIOUREA typically involves the reaction of 4-fluorophenylacryloyl chloride with 2-furylmethylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N’-(2-FURYLMETHYL)THIOUREA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted thioureas or amides.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N’-(2-FURYLMETHYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N’-(2-FURYLMETHYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N’-(2-METHOXYPHENYL)THIOUREA
- N-[3-(4-FLUOROPHENYL)ACRYLOYL]PHENYLALANINE
Uniqueness
N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N’-(2-FURYLMETHYL)THIOUREA is unique due to the presence of the furylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(furan-2-ylmethylcarbamothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c16-12-6-3-11(4-7-12)5-8-14(19)18-15(21)17-10-13-2-1-9-20-13/h1-9H,10H2,(H2,17,18,19,21)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKOGJLZRJCVPV-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5785774.png)
![N-[4-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B5785779.png)

![[2-[(E)-[(3E)-3-acetyloxyimino-1-azabicyclo[2.2.2]octan-2-ylidene]methyl]phenyl] acetate;hydrochloride](/img/structure/B5785795.png)



![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)
![1-cyclohexyl-3-{[(furan-2-ylmethyl)carbamothioyl]amino}thiourea](/img/structure/B5785835.png)

![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![1-Cyclopentyl-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B5785875.png)
